An In-depth Technical Guide to 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one: A Novel Scaffold for Drug Discovery
An In-depth Technical Guide to 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the novel spirocyclic compound, 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one. Given the limited direct experimental data on this specific molecule, this document synthesizes information from closely related analogs and foundational principles of medicinal and synthetic chemistry to present a predictive yet scientifically grounded perspective. The aim is to equip researchers with the foundational knowledge required to explore the potential of this unique scaffold in drug discovery programs.
Nomenclature and Structural Identification
The precise identification of a chemical entity is paramount for scientific discourse and reproducibility.
-
IUPAC Name: 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one
-
CAS Number: 2137567-26-9[1]
-
Synonyms: Currently, no widely recognized synonyms for this compound have been identified in the public domain.
The structure features a unique spirocyclic system where an oxetane ring and a piperidinone ring are joined by a single common carbon atom. The numbering of the spirocyclic system begins in the smaller ring.
The Rationale for Spirocyclic Scaffolds in Modern Drug Discovery
The pursuit of novel chemical matter that can overcome the limitations of traditional "flat" aromatic compounds has led to a surge of interest in three-dimensional scaffolds.[2][3] Spirocycles, in particular, have emerged as a privileged structural motif in medicinal chemistry for several key reasons:
-
Enhanced Three-Dimensionality: The inherent 3D nature of spirocycles allows for a more precise spatial arrangement of functional groups, enabling more specific and potent interactions with biological targets.[2]
-
Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic cores can lead to improved solubility, metabolic stability, and lipophilicity profiles compared to their aromatic counterparts.[2][4]
-
Novel Chemical Space: Spirocyclic compounds occupy a less explored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics with novel mechanisms of action.[5]
-
Conformational Rigidity: The rigid nature of many spirocyclic systems reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity.
The 2,7-diazaspiro[3.5]nonane motif, a core component of our topic molecule, has been successfully incorporated into drug candidates, such as in the menin-MLL inhibitor revumenib, highlighting its potential as a valuable bioisostere.[6]
Proposed Synthesis and Methodologies
While a specific, experimentally validated synthesis for 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one is not yet published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of spiro-β-lactams. The Staudinger [2+2] ketene-imine cycloaddition is a cornerstone reaction for the formation of β-lactam rings and serves as a logical starting point for a proposed synthesis.[7][8]
Conceptual Synthetic Workflow
A potential synthetic pathway could involve the reaction of a suitable oxetane-containing imine with a ketene generated in situ. The following diagram illustrates this conceptual workflow.
Caption: A conceptual workflow for the synthesis of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of a Protected Oxetane Imine (Hypothetical)
-
Protection of the Amine: To a solution of 3-amino-3-(hydroxymethyl)oxetane in dichloromethane (DCM), add a suitable amine protecting group (e.g., di-tert-butyl dicarbonate for Boc protection) and a base such as triethylamine. Stir at room temperature until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Oxidation of the Alcohol: The resulting protected amino alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or a Swern oxidation.
-
Imine Formation: The aldehyde is then reacted with a primary amine (e.g., benzylamine) in a suitable solvent like toluene with azeotropic removal of water to form the N-protected oxetane imine.
Step 2: Staudinger [2+2] Cycloaddition (Hypothetical)
-
To a solution of the N-protected oxetane imine in an anhydrous, non-polar solvent such as toluene at 0°C under an inert atmosphere, add a solution of chloroacetyl chloride dropwise.
-
Slowly add a tertiary amine base (e.g., triethylamine) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
The reaction mixture is then worked up by washing with water and brine, and the organic layer is dried and concentrated.
Step 3: Deprotection and Intramolecular Cyclization (Hypothetical)
-
The crude product from the previous step is purified by column chromatography.
-
The protecting groups are then removed under appropriate conditions (e.g., acidolysis for a Boc group, hydrogenolysis for a benzyl group).
-
The deprotection is expected to be followed by a spontaneous intramolecular cyclization to form the desired 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.
-
The final product would be purified by recrystallization or column chromatography.
Predicted Physicochemical Properties and Data
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂O₂ | - |
| Molecular Weight | 154.17 g/mol | - |
| XlogP | -1.2 | Computational Prediction |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 0 | - |
Note: These values are computationally predicted and await experimental verification.
Potential Applications in Drug Discovery
The unique structural features of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one suggest its potential as a scaffold for the development of novel therapeutic agents across various disease areas.
Potential as a Bioisostere
The spirocyclic core can be considered a bioisosteric replacement for more common heterocyclic systems, potentially offering advantages in terms of intellectual property and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxetane moiety, in particular, is known to be a metabolically robust and polar substitute for a gem-dimethyl or carbonyl group.
Exploration in Different Therapeutic Areas
Derivatives of related spiro[3.5]nonane systems have shown promise in a range of biological activities, including:
-
Anticancer Agents: The rigid framework can be functionalized to target specific pockets in proteins implicated in cancer.[9]
-
Antimicrobial Agents: The novel scaffold could be a starting point for the development of new antibiotics to combat resistant strains.[9][10]
-
Central Nervous System (CNS) Disorders: The polarity and three-dimensionality of the molecule may be advantageous for designing ligands that can cross the blood-brain barrier and interact with CNS targets.
The following diagram outlines a general workflow for exploring the bioactivity of a novel scaffold like 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one.
Caption: A generalized workflow for the biological evaluation of a novel chemical scaffold.
Characterization and Analytical Methods
The unambiguous characterization of 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one and its future derivatives is critical. A combination of spectroscopic techniques would be employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry of the molecule. The unique spirocyclic core is expected to give rise to a distinct set of signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The presence of key functional groups, such as the β-lactam carbonyl and the ether linkage of the oxetane, would be confirmed by their characteristic absorption bands in the IR spectrum.
-
X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure and stereochemistry.
Conclusion and Future Directions
5-Oxa-2,7-diazaspiro[3.5]nonan-6-one represents a novel and intriguing scaffold for medicinal chemistry. Its unique combination of a β-lactam, an oxetane, and a spirocyclic core offers a rich platform for the design of new therapeutic agents. While experimental data on this specific molecule is currently limited, the established importance of spirocycles in drug discovery provides a strong rationale for its further investigation.
Future work should focus on the development of a robust and scalable synthesis of the core scaffold. Subsequent efforts can then be directed towards the creation of a library of derivatives for screening against a wide range of biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising new chemical entity.
References
- Dandapani, S., & Marcaurelle, L. A. (2010). The utilization of spirocyclic scaffolds in novel drug discovery. Future Medicinal Chemistry, 2(7), 1147-1165.
- Clemons, P. A., et al. (2010). Small molecules of the future.
- The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter.
- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery, 17(5), 519-532.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry, 287, 117368.
- Synthesis of medicinally privileged spiro-β-lactams. (n.d.). ScholarWorks @ UTRGV.
- Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society.
- Navigating the Bioactivity of Spiro[3.
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonan-1-one. Retrieved from [Link]
- Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2025). Journal of Medicinal Chemistry.
-
EPA. (n.d.). 1,7-Diazaspiro[3.5]nonan-2-one Properties. Retrieved from [Link]
- Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from St
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of the spiro compound 18. Retrieved from [Link]
- Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. (n.d.).
- Synthesis and reactivity of spiro-fused β-lactams. (n.d.). Biblio.
- Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry.
- Synthesis and characterization of fused and spiro heterocycles by ultrasonic methods. (n.d.). Indian Journal of Chemistry.
- Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.
-
PubChem. (n.d.). 2,7-Diazaspiro[3.5]nonane. Retrieved from [Link]
- Novel and Recent Synthesis and Applic
Sources
- 1. 2137567-26-9|5-Oxa-2,7-diazaspiro[3.5]nonan-6-one|BLD Pharm [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. ScholarWorks @ UTRGV - Research Symposium: Synthesis of medicinally privileged spiro-β-lactams [scholarworks.utrgv.edu]
- 8. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5,8-diazaspiro[3.5]nonan-6-one; CAS No.: 1419209-31-6 [chemshuttle.com]




